molecular formula C23H31KO4 B1679724 Prorenoate potassium CAS No. 49847-97-4

Prorenoate potassium

カタログ番号: B1679724
CAS番号: 49847-97-4
分子量: 410.6 g/mol
InChIキー: NLSAMWIBIQWHTK-CZKUEYQYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

  • 化学反応の分析

    • プロレノエートカリウムを含む反応は、広範囲にわたって研究または報告されていません。
    • 変換のための一般的な試薬や条件は明らかになっていません。
    • 反応から生じる主な生成物は、十分に文書化されていません。
  • 科学研究の応用

    • 市販されていないにもかかわらず、プロレノエートカリウムは、さまざまな分野で潜在的な用途があります。

        免疫学: 免疫応答への影響を調査しています。

        内分泌学と代謝: ホルモン調節への影響を調査しています。

        その他の分野:

  • 科学的研究の応用

    Key Pharmacological Properties

    • Potency : Prorenoate potassium has been shown to be significantly more potent than spironolactone in various studies. For instance, it exhibited approximately 4.6 times the potency of spironolactone in animal models when assessing its effects on urinary sodium excretion .
    • Natriuretic Response : In studies involving dogs and rats, prorenoate produced a significant natriuretic response at dosages ranging from 1 mg/kg to 1.8 mg/kg . The response was sustained for several hours post-administration.

    Endocrinology

    This compound has been studied extensively for its effects on hormonal regulation:

    • Aldosterone Antagonism : Research indicates that prorenoate can effectively antagonize the sodium-retaining effects of aldosterone, providing insights into its use for managing conditions like hypertension and heart failure .
    • Comparison with Other Antagonists : Studies have shown that prorenoate can attenuate hypokalemia induced by diuretics such as metolazone, demonstrating its potential as a safer alternative to existing treatments .

    Immunology

    Emerging research suggests potential applications in immunology:

    • Immune Response Modulation : Preliminary studies are exploring how this compound may influence immune responses, particularly in conditions characterized by dysregulated mineralocorticoid activity.

    Toxicology Studies

    Toxicological assessments have been conducted to evaluate the safety profile of this compound:

    • Long-term Exposure Studies : In chronic exposure studies with rats, higher doses were associated with increased incidences of tumors; however, these findings necessitate further investigation to fully understand the compound's safety profile .

    Study 1: Comparative Efficacy

    In a crossover study involving twelve healthy subjects, this compound was compared to spironolactone regarding renal antimineralocorticoid activity. The results indicated that prorenoate significantly enhanced urinary sodium excretion and plasma potassium levels compared to spironolactone after repeated dosing .

    Study 2: Long-term Toxicity Assessment

    A long-term toxicity study assessed the effects of this compound on rats over two years. The study found that higher doses led to increased incidences of specific tumors, prompting discussions about the compound's safety profile and its implications for human use .

    作用機序

    • プロレノエートカリウムは、鉱質コルチコイド受容体(MR)拮抗作用を通じて作用すると考えられます。
    • MRを阻害することにより、ナトリウムと水のバランスに関与するホルモンであるアルドステロンの作用を阻害します。
    • プロレノエートカリウムの影響を受ける正確な分子標的と経路は、さらなる調査が必要です。
  • 類似の化合物との比較

    • 残念ながら、開発が限定的であるため、類似の化合物との詳細な比較はほとんどありません。
    • 類似の化合物の特定のリストは、文献では容易に入手できません。
  • 類似化合物との比較

    • Unfortunately, detailed comparisons with similar compounds are scarce due to its limited development.
    • No specific list of similar compounds is readily available in the literature.

    生物活性

    Prorenoate potassium, a potassium salt of prorenoic acid, is recognized for its potent antimineralocorticoid properties. It has been studied extensively for its biological activity, particularly in the context of its effects on sodium and potassium excretion, as well as its interactions with mineralocorticoid receptors.

    This compound functions primarily as a mineralocorticoid receptor antagonist . It exhibits a higher potency than spironolactone, with studies indicating that it is approximately 8 times more effective in animal models at antagonizing mineralocorticoid effects . The compound acts by competing with aldosterone for binding to mineralocorticoid receptors, thereby inhibiting the sodium-retaining effects of aldosterone and promoting natriuresis (sodium excretion).

    Pharmacodynamics

    • Potency Comparison :
      • This compound has been shown to be 3.6-fold more potent than spironolactone in promoting urinary sodium excretion and 4.1-fold more potent in elevating plasma potassium levels .
      • In a study assessing the relative potency of this compound compared to spironolactone in preventing metolazone-induced hypokalemia, prorenoate exhibited a potency ratio of 5.6 .
    • Natriuretic Effects :
      • Clinical trials have demonstrated that both this compound and spironolactone significantly increase sodium excretion over placebo values, indicating their effectiveness as diuretics .
    • Metabolism and Pharmacokinetics :
      • This compound is metabolized into several active metabolites, including canrenone, which contributes to its pharmacological effects. The half-life of these metabolites varies; for instance, canrenone has a mean half-life of approximately 13.8 hours in healthy volunteers .

    Case Study 1: Efficacy in Heart Failure

    A case study involving patients with congestive heart failure indicated that this compound effectively reduced fluid retention when administered alongside conventional therapy, demonstrating its utility in managing conditions characterized by excess fluid due to mineralocorticoid activity .

    Case Study 2: Addison’s Disease

    In patients with Addison's disease, this compound was shown to enhance natriuresis only in the presence of deoxycorticosterone acetate (DOCA), confirming its role as an effective diuretic under specific hormonal conditions .

    Toxicology and Safety Profile

    While this compound has demonstrated significant therapeutic benefits, its safety profile has been scrutinized in various studies:

    • Long-term studies on rats indicated potential tumorigenic effects at high doses (e.g., 270 mg/kg), leading to increased incidences of myelogenous leukemia and mammary tumors . However, these findings were not replicated in studies involving dogs and monkeys, suggesting species-specific responses to the compound.

    Summary Table of Biological Activity

    ParameterThis compoundSpironolactone
    Potency (relative)8 times more potentReference
    Urinary Sodium Excretion3.6-fold increaseLower than prorenoate
    Plasma Potassium Elevation4.1-fold increaseLower than prorenoate
    Half-life of Canrenone~13.8 hours~15 hours
    Tumorigenicity (in rats)Yes (at high doses)Not observed

    特性

    CAS番号

    49847-97-4

    分子式

    C23H31KO4

    分子量

    410.6 g/mol

    IUPAC名

    potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate

    InChI

    InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1

    InChIキー

    NLSAMWIBIQWHTK-CZKUEYQYSA-M

    SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    異性体SMILES

    C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+]

    正規SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    外観

    Solid powder

    純度

    >98% (or refer to the Certificate of Analysis)

    関連するCAS

    49848-01-3 (Parent)

    賞味期限

    >3 years if stored properly

    溶解性

    Soluble in DMSO

    保存方法

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    同義語

    potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
    potassium prorenoate
    prorenoate
    prorenoate potassium
    prorenoate potassium, calcium salt
    prorenoate potassium, monoammonium salt
    prorenoate potassium, monosodium salt
    prorenoate potassium, potassium salt
    prorenoate potassium, potassium salt, (6beta,7beta)-isomer
    SC 23992

    製品の起源

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prorenoate potassium
    Reactant of Route 2
    Prorenoate potassium
    Reactant of Route 3
    Prorenoate potassium
    Reactant of Route 4
    Prorenoate potassium
    Reactant of Route 5
    Prorenoate potassium
    Reactant of Route 6
    Prorenoate potassium

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。